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Cat. No.: B607085 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ability to visualize RNA in living cells is crucial for understanding its diverse roles in cellular

function and disease. The combination of a fluorogenic dye and a specific RNA aptamer

provides a powerful tool for genetically encoded RNA imaging. DFHBI-1T is a cell-permeable,

low-toxicity fluorophore that is analogous to the chromophore found in Green Fluorescent

Protein (GFP).[1] By itself, DFHBI-1T is essentially non-fluorescent. However, upon binding to

specific RNA aptamers, such as Spinach2 or Broccoli, it undergoes a conformational change

and becomes highly fluorescent.[1][2][3]

This system allows for the specific labeling and real-time imaging of target RNAs in living cells

using standard fluorescence microscopy.[2][4] DFHBI-1T represents an advancement over its

predecessor, DFHBI, offering significantly improved properties for cellular imaging.[5]

Advantages of DFHBI-1T:

Enhanced Brightness: The Broccoli-DFHBI-1T complex is approximately 40% brighter than

the Broccoli-DFHBI complex.[6]

Lower Background: DFHBI-1T exhibits reduced nonspecific binding and lower background

fluorescence in cells compared to DFHBI, resulting in a higher signal-to-noise ratio.[5][7][8]

[9][10]
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Optimized Spectra: The excitation and emission maxima of the DFHBI-1T/aptamer complex

(approx. 472 nm and 507 nm, respectively) are well-matched to standard FITC/GFP filter

sets commonly found on fluorescence microscopes.[9][11][12][13]

Quantitative Data Summary
The following tables summarize the key properties and recommended concentrations for

DFHBI-1T in cell culture applications.

Table 1: Comparison of DFHBI and DFHBI-1T Fluorophores

Property DFHBI DFHBI-1T Reference(s)

Excitation Max (Ex) ~447-450 nm ~472-482 nm [9][11][12]

Emission Max (Em) ~501 nm ~505-507 nm [3][9][11][12]

Relative Brightness Baseline
~1.6-fold higher signal

in cells
[8]

Background

Fluorescence
Higher Lower [5][8][9]

Filter Set Compatibility
Suboptimal for

standard sets

Optimized for

FITC/GFP sets
[11][13]

Table 2: Recommended DFHBI-1T Concentrations for Various Applications
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Application Cell Type
Recommended
Concentration

Incubation
Time

Reference(s)

Live-Cell

Microscopy

Mammalian

(HEK293T, COS-

7)

20 - 40 µM 30 min [4][6][8][11][13]

Flow Cytometry
Mammalian

(HEK293T)
40 µM

72 h post-

transfection
[11]

Microplate

Reader Assays
Bacteria 80 - 160 µM Dynamic growth [7][10]

In-Gel RNA

Staining
N/A 10 µM 15 - 30 min [13]

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of fluorescence and standard experimental

procedures.
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Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.
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Caption: Standard workflow for live-cell RNA imaging with DFHBI-1T.

Experimental Protocols
Protocol 1: Preparation of DFHBI-1T Stock and Working
Solutions
This protocol details the preparation of solutions required for cell staining.

Materials:

Lyophilized DFHBI-1T (e.g., Lucerna Technologies)[3]

Anhydrous Dimethyl Sulfoxide (DMSO)

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Procedure:

Stock Solution Preparation:

Reconstitute the lyophilized DFHBI-1T powder in anhydrous DMSO to create a stock

solution of 20-50 mM.[3][4]

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C or -80°C, protected from light. It is stable for at least 6

months at -80°C.[4]

Working Solution Preparation:

Immediately before use, thaw a single aliquot of the DFHBI-1T stock solution.

Dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired

final concentration (e.g., 20 µM for microscopy).[4][6]
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Note: The final concentration should be optimized for your specific cell line and

experimental setup.[4]

Protocol 2: Live-Cell Fluorescence Microscopy
This protocol provides a general guideline for staining and imaging live mammalian cells

expressing an RNA aptamer.

Materials:

Cells cultured on imaging-compatible plates/dishes (e.g., glass-bottom dishes).

DFHBI-1T working solution (20-40 µM in pre-warmed, serum-free media).[6]

Pre-warmed PBS or imaging buffer.

Fluorescence microscope with a suitable filter set (e.g., FITC or GFP cube).[11]

Procedure:

Cell Preparation: Culture cells expressing the RNA aptamer of interest to the desired

confluency. Include a negative control of untransfected cells or cells expressing a non-

aptamer construct to assess background fluorescence.

Dye Loading:

Aspirate the existing culture medium from the cells.

Gently wash the cells twice with pre-warmed PBS to remove residual serum.[4]

Add the freshly prepared DFHBI-1T working solution to the cells, ensuring the cell

monolayer is completely covered.

Incubation: Incubate the cells for 10-30 minutes in a standard cell culture incubator (37°C,

5% CO₂).[4][6] The optimal incubation time may vary.

Washing (Optional but Recommended): To reduce background from unbound dye, aspirate

the dye-containing medium and wash the cells three times with pre-warmed PBS or fresh
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culture medium.[4]

Imaging:

Replace the wash buffer with fresh, pre-warmed culture medium or imaging buffer.

Immediately proceed to image the cells on a fluorescence microscope.

Use a FITC/GFP filter set (e.g., excitation ~470 nm, emission ~530 nm) to visualize the

DFHBI-1T/aptamer complex.[11]

Photostability Note: The DFHBI-1T complex is prone to photobleaching. Minimize light

exposure by using the lowest possible excitation power and shortest exposure times

necessary to acquire a clear signal.[11] The bleaching effect is often reversible as

photoisomerized dye can be replaced by fresh fluorophore from the medium.[8]

Protocol 3: In-Gel RNA Analysis with DFHBI-1T
This method allows for the specific visualization of Broccoli-tagged RNA transcripts in a total

RNA sample separated by polyacrylamide gel electrophoresis (PAGE), bypassing the need for

Northern blotting.[3]

Materials:

Total RNA isolated from cells.

Denaturing PAGE setup.

DFHBI-1T Staining Solution: 10 µM DFHBI-1T in a buffer of 40 mM HEPES (pH 7.4), 100

mM KCl, and 1 mM MgCl₂.[13]

Gel imaging system (e.g., ChemiDoc MP with an Alexa488 preset).[11]

Procedure:

RNA Separation: Separate the total cellular RNA on a denaturing polyacrylamide gel.
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Gel Washing: After electrophoresis, wash the gel three times for 5 minutes each with

deionized water on an orbital shaker.[11]

Staining:

Incubate the gel in the DFHBI-1T staining solution for 15-20 minutes at room temperature

with gentle agitation.[11]

Imaging:

Image the gel using an imager with appropriate filters (e.g., 470±15 nm excitation and

532±14 nm emission).[11]

Broccoli-tagged RNA will appear as a specific fluorescent band.

Total RNA Counterstain (Optional):

To visualize all RNA, wash out the DFHBI-1T with water (3 x 5 min).

Stain the gel with a general RNA stain like SYBR Gold for 30 minutes.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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